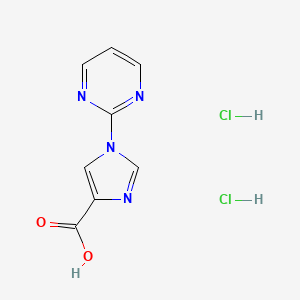

![molecular formula C19H15N3O2S B2879805 (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 610758-84-4](/img/structure/B2879805.png)

(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

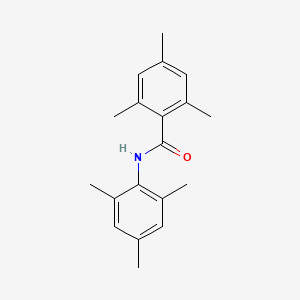

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a cyanovinyl group, and an amino benzoate group. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, IR and Mass spectral data . These techniques can provide detailed information about the structure and bonding within the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the formation of an imidazole ring from two methanimine derivatives . This likely involves the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), and 1HNMR analyses can be used to study these properties .Aplicaciones Científicas De Investigación

Antileukemic Activity

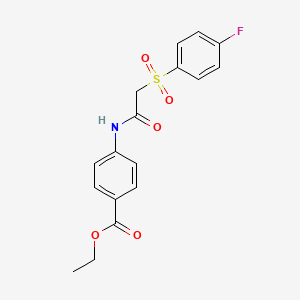

Research has identified derivatives related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate, exhibiting antileukemic activity against leukemia in mice. This study underscores the potential of such compounds in the development of antileukemic agents, highlighting the importance of structural features like the "isothioureido" and "isothiosemicarbazono" units for their activity (Zee-Cheng & Cheng, 1979).

Photoluminescent Properties

Another field of application is in the synthesis and characterization of photoluminescent properties of novel derivatives. For example, the exploration of 3,4-ethylenedioxythiophene (EDOT) derivatives has led to the discovery of materials exhibiting blue to red photoluminescence. These findings are significant for the development of new materials with potential applications in organic electronics and photonics (Pepitone, Hardaker, & Gregory, 2003).

Hydrolysis and Derivative Synthesis

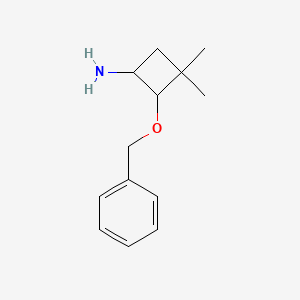

The hydrolysis of 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile to various diazepine, triazepine, or benzimidazole derivatives illustrates the compound's versatility in generating a broad range of heterocyclic compounds. Such transformations are crucial for synthesizing new pharmaceuticals and exploring the chemical space for drug discovery (Okamoto & Ueda, 1975).

Antimicrobial and Anticancer Agents

Further studies have led to the discovery of new apoptosis-inducing agents for breast cancer based on related chemical frameworks, demonstrating significant cytotoxicity against cancer cell lines. This research contributes to the ongoing search for more effective cancer therapies, showcasing the compound's utility in medicinal chemistry (Gad et al., 2020).

Synthesis of NLO Materials

Additionally, molecules based on (-1-cyanovinyl)benzonitrile, closely related to the queried compound, have been studied for their nonlinear optical (NLO) properties. These studies are crucial for the development of new materials for optoelectronic applications, indicating the compound's relevance in materials science (Mydlova et al., 2020).

Mecanismo De Acción

Target of Action

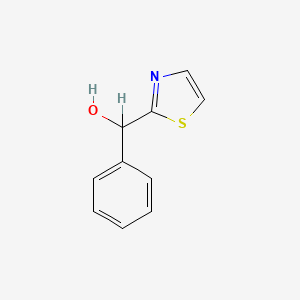

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been shown to exhibit their antimicrobial activity through membrane perturbation and intracellular mechanisms .

Biochemical Pathways

Benzothiazole derivatives have been shown to interact with various molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .

Pharmacokinetics

Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been shown to exhibit various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Action Environment

The stability of benzothiazole derivatives has been shown to be influenced by factors such as temperature and solvent conditions .

Propiedades

IUPAC Name |

ethyl 4-[[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-2-24-19(23)13-7-9-15(10-8-13)21-12-14(11-20)18-22-16-5-3-4-6-17(16)25-18/h3-10,12,21H,2H2,1H3/b14-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSDGYRNIHXQPP-OWBHPGMISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)

![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)

![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)

![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2879744.png)

![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2879745.png)